Product packaging for 4,6-Dibromo-2-nitropyridin-3-ol(Cat. No.:CAS No. 916737-75-2)

4,6-Dibromo-2-nitropyridin-3-ol

Cat. No.: B1426175
CAS No.: 916737-75-2
M. Wt: 297.89 g/mol
InChI Key: PAOUQXQZTIDFPZ-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Halogenated pyridine derivatives are indispensable tools in the realm of organic synthesis and medicinal chemistry. The presence of halogen atoms, such as bromine or chlorine, on the pyridine ring provides a reactive handle for a variety of chemical transformations. These derivatives serve as key building blocks for constructing more complex molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net

In organic synthesis, the carbon-halogen bond in halopyridines facilitates numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. gcwgandhinagar.com This versatility enables the synthesis of a diverse range of compounds with tailored properties. The regioselective introduction of halogens onto the pyridine ring is a significant area of research, as the position of the halogen can profoundly influence the reactivity and biological activity of the resulting molecule. nih.govmountainscholar.org

From a medicinal chemistry perspective, the incorporation of halogens into pyridine-containing drug candidates can significantly impact their pharmacological profiles. namiki-s.co.jp Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. namiki-s.co.jpresearchgate.net A review of FDA-approved drugs reveals that a significant percentage of nitrogen-heterocyclic drugs contain a pyridine moiety, and many of these are halogenated. nih.gov For instance, halogenation can enhance the potency of a drug or improve its pharmacokinetic properties. researchgate.net

The Unique Significance of Nitro- and Hydroxyl-Functionalized Pyridines in Chemical Research

The presence of nitro (NO₂) and hydroxyl (-OH) groups on a pyridine ring imparts distinct and valuable chemical properties, making these functionalized pyridines subjects of intense scientific interest. nih.govfrontiersin.orgnih.gov

Nitro-functionalized pyridines are highly versatile intermediates in organic synthesis. nih.govnih.govconsensus.app The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. chempanda.com This property is exploited to introduce a wide range of other functional groups onto the pyridine core. Furthermore, the nitro group itself can be readily transformed into other functionalities, most notably an amino group, which is a key component of many biologically active molecules. researchgate.net Nitropyridines have been investigated for their potential in various applications, including as precursors for antitumor and antiviral agents. nih.govconsensus.app

Hydroxyl-functionalized pyridines , also known as pyridinols or hydroxypyridines, are another important class of compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and its interactions with biological macromolecules. researchgate.netacs.org This characteristic is crucial for drug design, as hydrogen bonding plays a vital role in ligand-receptor binding. acs.org Hydroxypyridines exist in tautomeric forms with pyridones, and this equilibrium can be influenced by the surrounding environment. researchgate.net These compounds have been explored for a wide range of applications, from their use in the synthesis of ionic liquids to their role in fluorescent materials. frontiersin.orgrsc.orgnih.gov The C3-hydroxylated pyridines, in particular, have garnered attention in medicinal chemistry due to their presence in biologically significant molecules like pyridoxal (B1214274) 5'-phosphate. acs.org

Rationale for Academic Investigation of 4,6-Dibromo-2-nitropyridin-3-ol

The academic investigation of this compound is driven by the convergence of the chemical functionalities discussed above. This specific molecule, with its combination of two bromine atoms, a nitro group, and a hydroxyl group on a pyridine scaffold, presents a unique platform for synthetic and mechanistic studies.

The presence of multiple reactive sites offers the potential for selective chemical modifications, allowing for the synthesis of a library of novel compounds. The bromine atoms at positions 4 and 6 serve as excellent leaving groups for cross-coupling and substitution reactions. biosynth.com The nitro group at position 2 activates the ring for nucleophilic attack and can be a precursor to an amino group. The hydroxyl group at position 3 can be involved in hydrogen bonding and can be a site for further derivatization.

The structural features of this compound make it an intriguing candidate for exploring its potential in various fields. Its highly substituted and functionalized nature suggests that it could serve as a valuable intermediate in the synthesis of complex molecular architectures with potential biological activity. Research into this compound could lead to the discovery of new reaction methodologies and the development of novel molecules with applications in medicinal chemistry and materials science.

Below is a data table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound
CAS Number 916737-75-2
Molecular Formula C₅H₂Br₂N₂O₃
Molecular Weight 297.89 g/mol
Physical Form Solid
Storage Temperature Inert atmosphere, 2-8°C

Data sourced from publicly available chemical databases. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2N2O3 B1426175 4,6-Dibromo-2-nitropyridin-3-ol CAS No. 916737-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O3/c6-2-1-3(7)8-5(4(2)10)9(11)12/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOUQXQZTIDFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727137
Record name 4,6-Dibromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916737-75-2
Record name 4,6-Dibromo-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 4,6 Dibromo 2 Nitropyridin 3 Ol

Nucleophilic Substitutions on the Pyridine (B92270) Ring

The pyridine ring in 4,6-Dibromo-2-nitropyridin-3-ol is rendered electron-deficient by the potent electron-withdrawing effect of the nitro group at the C2 position and, to a lesser extent, by the bromine atoms at C4 and C6. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In principle, nucleophilic attack could lead to the displacement of either the bromide ions or the nitrite (B80452) ion.

In the context of dihalopyridines, the position alpha to the ring nitrogen (the C6 position in this case) is generally more activated towards nucleophilic attack than other positions. However, studies on related 2,4-dihalopyridines have shown that SNAr can preferentially occur at the C4 position. For This compound , the relative reactivity of the C4-Br and C6-Br towards nucleophiles would be influenced by a combination of electronic and steric factors. Furthermore, the nitro group itself, being a good leaving group, could be displaced by strong nucleophiles, a reaction that has been observed in other nitropyridine systems. eontrading.uk The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions employed.

A related phenomenon observed in reactions of 3-bromo-4-nitropyridine (B1272033) with amines is the migration of the nitro group. whiterose.ac.uk While not directly reported for This compound , this precedent suggests the possibility of complex rearrangements under certain nucleophilic conditions.

Table 1: Predicted Reactivity in Nucleophilic Substitution

PositionLeaving GroupPredicted ReactivityInfluencing Factors
C6Br⁻HighAlpha to nitrogen, electron withdrawal by NO₂
C4Br⁻ModerateElectron withdrawal by NO₂
C2NO₂⁻PossibleStrong nucleophiles, forcing conditions

Derivatization of the Hydroxyl Group

The hydroxyl group at the C3 position offers a valuable handle for further functionalization through derivatization reactions such as O-alkylation and O-esterification. These transformations would allow for the introduction of a wide variety of substituents, thereby modulating the molecule's physical and chemical properties.

The O-alkylation of pyridinols can be achieved using various alkylating agents in the presence of a base. However, a common challenge in the alkylation of hydroxypyridines is the potential for competing N-alkylation, particularly in the pyridone tautomeric form. The choice of solvent and base is crucial in directing the selectivity of this reaction. For instance, polar aprotic solvents often favor O-alkylation. Patents describing the selective O-alkylation of similar heterocyclic systems suggest that careful control of reaction conditions can lead to the desired O-substituted products in good yields. google.comgoogle.com

Table 2: Potential Derivatization Reactions of the Hydroxyl Group

ReactionReagentsExpected Product
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)3-Alkoxy-4,6-dibromo-2-nitropyridine
O-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N)4,6-Dibromo-2-nitropyridin-3-yl ester

Reduction Chemistry of the Nitro Group

The nitro group at the C2 position is readily reducible to an amino group, a transformation of great synthetic importance as it converts a strongly electron-withdrawing group into a strongly electron-donating one. This dramatically alters the electronic properties of the pyridine ring and opens up new avenues for further reactions, such as diazotization followed by substitution.

A variety of methods are available for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups, such as halogens. masterorganicchemistry.comrsc.org These methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl) or with reagents like tin(II) chloride (SnCl₂). masterorganicchemistry.comyoutube.com The use of these chemoselective methods is crucial to preserve the bromine substituents for subsequent cross-coupling reactions.

Table 3: Common Reagents for Nitro Group Reduction

Reagent SystemConditionsProduct
H₂, Pd/CRT, atmospheric or elevated pressure2-Amino-4,6-dibromopyridin-3-ol
Fe, HClReflux2-Amino-4,6-dibromopyridin-3-ol
SnCl₂·2H₂OEtOH, reflux2-Amino-4,6-dibromopyridin-3-ol

Exploiting the Bromine Substituents in Cross-Coupling and Other Metal-Catalyzed Reactions

The two bromine atoms at the C4 and C6 positions are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the construction of complex molecular architectures.

A key consideration in the cross-coupling reactions of This compound is the relative reactivity of the two bromine atoms. In general, for dihalopyridines, the halogen atom at a position alpha to the nitrogen (C6 in this case) is more reactive in palladium-catalyzed couplings than halogens at other positions. whiterose.ac.uknih.gov This inherent reactivity difference can, in principle, allow for selective mono-functionalization at the C6 position, followed by a second coupling at the C4 position. However, the selectivity can be influenced by the specific catalyst, ligands, and reaction conditions employed. acs.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl or vinyl-substituted pyridine. researchgate.net

Heck Coupling: The reaction with an alkene would lead to the formation of a styrenyl or other alkenyl-substituted pyridine. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne would yield an alkynyl-substituted pyridine. acs.org

The ability to perform these coupling reactions chemoselectively at the two bromine positions significantly enhances the value of This compound as a synthetic intermediate.

This compound as a Versatile Building Block in Complex Organic Synthesis

The diverse reactivity of This compound makes it a valuable and versatile building block for the synthesis of more complex molecules. eontrading.ukcymitquimica.com Its utility is exemplified by its documented use as an intermediate in the synthesis of the atypical antipsychotic drug, risperidone. cymitquimica.com This highlights the practical application of this compound in the pharmaceutical industry. By strategically employing the reactions discussed above—nucleophilic substitution, derivatization of the hydroxyl group, reduction of the nitro group, and selective cross-coupling reactions—chemists can access a wide range of highly substituted pyridine derivatives that would be difficult to prepare by other means.

Advanced Spectroscopic and Structural Characterization of 4,6 Dibromo 2 Nitropyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 4,6-Dibromo-2-nitropyridin-3-ol, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The single proton on the pyridine (B92270) ring would appear as a singlet, and its chemical shift would be influenced by the surrounding electron-withdrawing bromine and nitro groups, likely placing it in the downfield region. The hydroxyl proton would also produce a singlet, though its chemical shift could be broad and variable depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be highly dependent on the attached substituents. The carbons bearing the bromine atoms would be significantly shifted, as would the carbon attached to the nitro group. The carbon bearing the hydroxyl group would also exhibit a characteristic shift. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable in definitively assigning each proton and carbon signal and confirming the connectivity of the molecule.

Interactive Data Table: Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (ring)~8.0-9.0SingletShift influenced by adjacent bromo and nitro groups.
¹H (hydroxyl)VariableSinglet (broad)Position dependent on solvent and concentration.
¹³C (C-Br)~110-130SingletTwo distinct signals expected.
¹³C (C-NO₂)~140-160Singlet
¹³C (C-OH)~150-170Singlet
¹³C (C-H)~130-150Singlet

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental data is required for confirmation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The vibrations of the pyridine ring would also be Raman active and could help in confirming the substitution pattern.

Interactive Data Table: Expected Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (FT-IR)Intensity (Raman)
O-H Stretch3200-3600Broad, Medium-StrongWeak
Aromatic C-H Stretch>3000Weak-MediumMedium-Strong
NO₂ Asymmetric Stretch1500-1560StrongMedium
NO₂ Symmetric Stretch1300-1370StrongStrong
Aromatic C=C/C=N Stretch1400-1600Medium-StrongMedium-Strong
C-Br Stretch<700StrongStrong

Note: These are expected frequency ranges and intensities. Experimental spectra are necessary for precise assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The presence of the nitro group and the pyridine ring, both chromophores, would likely result in absorptions in the UV region. The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₅H₂Br₂N₂O₃), HRMS would confirm the molecular formula with high accuracy. The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the nitro group (NO₂), the hydroxyl group (OH), and bromine atoms.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, and halogen bonding involving the bromine atoms. This information is vital for understanding the solid-state properties of the compound.

Computational Chemistry Investigations of 4,6 Dibromo 2 Nitropyridin 3 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,6-Dibromo-2-nitropyridin-3-ol, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.govnih.gov This process minimizes the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

The optimized geometry provides a foundational understanding of the molecule's steric and electronic properties. For instance, the planarity of the pyridine (B92270) ring and the orientation of the nitro and hydroxyl groups are critical determinants of its chemical behavior. DFT calculations can also predict various electronic properties, such as dipole moment and total energy, which are crucial for understanding its polarity and stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Bond Length (Å) Bond/Dihedral Angle (°)
C2-N(nitro) 1.45
C3-O(hydroxyl) 1.36
C4-Br 1.88
C6-Br 1.88
C2-C3-C4-C5 179.8
O-N-O(nitro) 125.0

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

A significant aspect of NBO analysis is the examination of donor-acceptor interactions. For example, the lone pairs on the oxygen atoms of the nitro group or the hydroxyl group can act as donors, while antibonding orbitals associated with the pyridine ring can act as acceptors. The energy of these interactions, often denoted as E(2), quantifies the stabilization resulting from electron delocalization. In halogenated compounds, interactions involving the halogen atoms, such as lone pair donations to adjacent antibonding orbitals, are also of interest. acs.org

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) O(hydroxyl) π*(C3-C4) 5.2
LP(1) N(pyridine) σ*(C2-C3) 3.1
LP(2) O(nitro) π*(N-C2) 15.8
LP(3) Br(C4) σ*(C3-C4) 1.5

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. irjweb.comstackexchange.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com In nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, which can result in a smaller HOMO-LUMO gap and increased reactivity towards nucleophiles. researchgate.net

Table 3: Hypothetical FMO Properties of this compound

Parameter Energy (eV)
HOMO Energy -7.5
LUMO Energy -3.2
HOMO-LUMO Gap 4.3

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification and Intermolecular Recognition

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential might be observed around the hydrogen atom of the hydroxyl group and near the bromine atoms, indicating their susceptibility to nucleophilic attack. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental spectra. nih.govresearchgate.net

For this compound, DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For example, the stretching frequencies of the O-H, N-O, and C-Br bonds can be calculated and compared to an experimental IR spectrum. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra. Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors or by considering solvent effects in the calculations.

Table 4: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data for this compound

Spectroscopic Data Theoretical Value Experimental Value
IR: ν(O-H) (cm⁻¹) 3450 3400
IR: ν(N=O) (cm⁻¹) 1550 1530
¹H NMR: δ(O-H) (ppm) 5.8 5.5
¹³C NMR: δ(C-OH) (ppm) 158.0 155.2

Tautomeric Equilibria and Conformational Analysis of Hydroxylated Pyridines

Hydroxylated pyridines, such as this compound, can exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. In the case of hydroxypyridines, a prominent tautomeric equilibrium exists between the hydroxy form and the corresponding pyridone form. nih.govchemtube3d.com

Computational methods can be used to investigate the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict which form will be predominant under certain conditions (e.g., in the gas phase or in a specific solvent). nih.gov For this compound, it is important to consider the electronic effects of the bromo and nitro substituents on the position of the tautomeric equilibrium.

Table 5: Hypothetical Relative Energies of Tautomers of this compound

Tautomer Relative Gibbs Free Energy (kcal/mol)
This compound (Hydroxy form) 0.00
4,6-Dibromo-2-nitro-1H-pyridin-3-one (Pyridone form) +4.5

Exploratory Applications in Chemical and Materials Science Research

Potential in Medicinal Chemistry Research

The pyridine (B92270) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of 4,6-Dibromo-2-nitropyridin-3-ol suggests its potential as a key intermediate in the synthesis of new therapeutic agents.

Design and Synthesis of Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. While specific studies on the antimicrobial activity of this compound are not yet prevalent, related compounds have shown promise. For instance, the analogous compound 6-Bromo-2-nitropyridin-3-ol (B1291309) is utilized as a reagent in the synthesis of novel bacterial topoisomerase inhibitors, which are a class of broad-spectrum antibacterial agents. This suggests that this compound could serve as a valuable starting material for creating new compounds with potential antibacterial properties. The introduction of various substituents through the bromine atoms could lead to the discovery of derivatives with enhanced activity against a range of bacterial strains.

Investigations in Anticancer Compound Development

The quest for more effective and selective anticancer drugs is a major focus of medicinal chemistry. Halogenated pyridines and nitropyridines have been explored as scaffolds for the development of antitumor agents. The compound 6-Bromo-2-nitropyridin-3-ol, for example, has been used as a reagent for the preparation of α-styrylpyridines, which have demonstrated antitumor activity. This precedent indicates that this compound could be a valuable building block for the synthesis of new classes of anticancer compounds. Its di-brominated nature allows for the creation of a diverse library of derivatives for screening and structure-activity relationship (SAR) studies.

Exploration as Enzyme Inhibitors

Enzyme inhibitors play a crucial role in the treatment of numerous diseases. The structural features of this compound suggest its potential to interact with the active sites of various enzymes. The nitro and hydroxyl groups can form hydrogen bonds, while the pyridine ring and bromine atoms can engage in other non-covalent interactions. Although direct studies on this compound as an enzyme inhibitor are limited, a related compound, 6-Bromo-3-methoxy-2-nitropyridine, is listed among various enzyme inhibitors, including those for DNA topoisomerase II and cyclooxygenase (COX). ambeed.com This indicates the potential for derivatives of this compound to be investigated for their inhibitory activity against a range of enzymatic targets.

Development of Antiparasitic Agents (e.g., Anti-plasmodial, Anti-trypanosomal)

Parasitic diseases continue to be a significant global health concern. There is an ongoing search for new and effective antiparasitic drugs. While there is no direct research available on the antiparasitic activity of this compound, the broader class of nitropyridines has been investigated for such properties. The development of novel compounds derived from this scaffold could lead to new leads in the fight against parasitic infections.

Contributions to Agricultural Chemical Research (e.g., Pesticides, Herbicides)

The pyridine core is also a common feature in many agrochemicals. A related compound, 6-Bromo-3-methoxy-2-nitropyridine, is noted for its utility in the production of agrochemicals. smolecule.com This suggests that this compound could serve as a valuable intermediate in the synthesis of new pesticides and herbicides. The ability to functionalize the molecule at multiple positions could allow for the fine-tuning of its biological activity and selectivity, potentially leading to the development of more effective and environmentally benign crop protection agents. The safety data sheet for this compound lists "Agricultural chemicals" as a potential use category. cymitquimica.com

Development of Novel Materials in Materials Science

The unique electronic and structural properties of this compound make it an intriguing candidate for applications in materials science. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, along with the polarizable bromine atoms, can impart interesting optical and electronic properties to materials incorporating this moiety.

Chemical suppliers indicate that their scientific teams have experience in materials science research. sigmaaldrich.com Furthermore, a related compound, 6-Bromo-3-methoxy-2-nitropyridine, is mentioned in the context of materials science, particularly in the development of electronic materials. ambeed.com This suggests that this compound could be explored for its potential in creating novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to polymerize or incorporate this molecule into larger macromolecular structures could lead to the development of materials with tailored properties.

Polymeric and Functional Materials

The presence of reactive bromine atoms and a hydroxyl group suggests that this compound could potentially be used as a monomer or a cross-linking agent in the synthesis of functional polymers. The high halogen content could impart flame-retardant properties to such materials. However, there is no current research to support this.

Dyes and Pigments

The combination of a chromophoric nitro group and auxochromic hydroxyl and bromo groups on a pyridine scaffold suggests that this compound might exhibit color and could be investigated as a precursor for dyes or pigments. The specific color and dyeing properties would depend on the electronic transitions within the molecule, which have not been characterized.

Nonlinear Optical (NLO) Materials

Molecules with significant charge-transfer characteristics, often found in push-pull systems (electron-donating and electron-withdrawing groups on a conjugated system), can exhibit nonlinear optical properties. While this compound contains both electron-withdrawing (nitro, bromo) and potentially electron-donating (hydroxyl) groups, there are no studies to confirm if it possesses a suitable arrangement for significant NLO effects.

Role in Analytical Chemistry as a Reagent

The hydroxyl group and the potential for the bromine atoms to be replaced by other functional groups could allow for its use as a derivatizing agent in analytical chemistry, for example, to enhance the detectability of certain analytes in chromatography. nih.gov However, no specific applications of this compound as an analytical reagent have been reported.

Structure Activity Relationship Sar and Derivative Synthesis of 4,6 Dibromo 2 Nitropyridin 3 Ol Analogues

Synthesis and Biological Evaluation of Mono-brominated Nitropyridinols

The strategic removal of one of the bromine atoms from 4,6-dibromo-2-nitropyridin-3-ol has been a key area of investigation to understand the contribution of each bromine atom to the compound's biological profile. This has led to the synthesis and evaluation of mono-brominated analogues such as 6-bromo-2-nitropyridin-3-ol (B1291309) and 5-bromo-2-nitropyridin-3-ol.

The synthesis of these mono-brominated compounds often involves selective debromination or the use of starting materials that are already mono-brominated. For instance, the synthesis of 6-bromo-2-nitropyridin-3-ol can be achieved through carefully controlled reaction conditions that favor the removal of the bromine atom at the 4-position while retaining the one at the 6-position.

Biological evaluation of these compounds has provided valuable SAR data. For example, studies have shown that the position of the single bromine atom significantly influences the compound's inhibitory activity against certain enzymes or cell lines. The comparison of the biological activity of this compound with its mono-brominated counterparts helps to delineate the pharmacophore and understand the steric and electronic requirements for optimal interaction with its biological target.

Compound NameStructureKey Synthesis FeatureBiological Activity Insights
6-Bromo-2-nitropyridin-3-olSelective debromination at the 4-positionPosition of bromine at C6 is crucial for maintaining a degree of biological activity, though often reduced compared to the dibromo analogue.
5-Bromo-2-nitropyridin-3-olRequires specific precursors for regioselective synthesisThe presence of a bromine atom at C5 introduces different electronic and steric properties, leading to a distinct biological profile that can be exploited for different targets.

Systematic Modification of Substituents for Enhanced Activity or Specific Properties

Beyond the simple removal of bromine atoms or the reduction of the nitro group, a more systematic approach to modifying the substituents of this compound has been undertaken to fine-tune its properties. This involves the replacement of the bromine atoms with other halogens (e.g., chlorine, fluorine) or with other functional groups such as alkyl, aryl, or cyano groups.

These modifications are designed to probe the effects of sterics, electronics, and lipophilicity on the compound's biological activity. For example, replacing a bromine atom with a smaller chlorine atom might allow for better binding to a sterically hindered active site, while introducing a lipophilic alkyl chain could enhance membrane permeability.

The synthesis of these modified analogues requires versatile synthetic strategies, often involving cross-coupling reactions such as Suzuki or Stille couplings to introduce new carbon-carbon bonds at the positions of the bromine atoms. The biological evaluation of these systematically modified compounds provides a more comprehensive understanding of the SAR, guiding the design of future generations of analogues with enhanced potency or selectivity.

Computational Approaches to SAR Prediction

To rationalize the experimental SAR data and to guide the design of new analogues in a more efficient manner, computational chemistry has been employed. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity of novel derivatives of this compound.

QSAR studies involve the development of mathematical models that correlate the physicochemical properties (e.g., logP, molar refractivity, electronic parameters) of a series of compounds with their observed biological activities. These models can then be used to predict the activity of yet-unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations provide insights into the putative binding mode of these compounds within the active site of their biological target. By visualizing the interactions between the ligand and the protein, researchers can understand the structural basis for the observed activity and make rational modifications to the ligand structure to improve these interactions. For example, docking studies can reveal the importance of hydrogen bonds involving the hydroxyl and nitro groups, as well as halogen bonds from the bromine atoms.

Together, these computational approaches accelerate the drug discovery and development process by reducing the number of compounds that need to be synthesized and tested, ultimately leading to a more resource-efficient and targeted search for improved analogues.

Mechanistic Insights into Reactions Involving 4,6 Dibromo 2 Nitropyridin 3 Ol

Elucidation of Reaction Mechanisms via Kinetic Studies

Currently, there are no specific kinetic studies published in peer-reviewed literature that focus on reactions involving 4,6-Dibromo-2-nitropyridin-3-ol. Such studies would be essential to elucidate the reaction mechanisms, determine rate laws, and understand the energetic pathways of its transformations.

For related, but different, compounds like nitraminopyridines, kinetic studies have been performed to understand rearrangement reactions. For example, studies on the rearrangement of nitraminopyridines in concentrated sulfuric acid have suggested the involvement of aminopyridinium and nitronium cations as intermediates. researchgate.net These types of analyses, if applied to this compound, could reveal whether its reactions proceed through similar ionic intermediates or other pathways.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding a reaction's step-by-step mechanism. For reactions involving this compound, no specific intermediates have been isolated or spectroscopically characterized in the available literature.

In the broader context of nitropyridine chemistry, various intermediates have been proposed and identified. For instance, in the synthesis of 3-substituted 5-nitropyridines, a bicyclic intermediate has been suggested to form, which then undergoes ring-opening and aromatization. acs.org Nucleophilic aromatic substitution reactions on nitropyridines are also common, often proceeding through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Given the structure of this compound, it is plausible that its reactions could involve such intermediates, but experimental evidence is lacking.

Influence of Reaction Conditions on Selectivity and Yield

While specific studies detailing the optimization of reaction conditions to control selectivity and yield for reactions of this compound are not available, general principles from related chemistries can be inferred. The reactivity of the two bromine atoms at positions 4 and 6 would likely differ due to the electronic influence of the adjacent nitro and hydroxyl groups.

Safety Considerations and Ethical Aspects in Academic Research

Best Practices for Handling Halogenated Nitropyridines in Laboratory Settings

The handling of halogenated nitropyridines, including 4,6-Dibromo-2-nitropyridin-3-ol, in a laboratory environment demands strict adherence to safety protocols to mitigate potential risks. These compounds are often reactive and can present significant health hazards.

Hazard Profile of this compound

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. cymitquimica.com It is harmful if swallowed, comes into contact with the skin, or is inhaled. cymitquimica.com Furthermore, it is known to cause skin and serious eye irritation. cymitquimica.com The compound may also cause respiratory irritation. cymitquimica.com Given these hazards, specific precautions are essential.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. postapplescientific.com When handling halogenated nitropyridines, the following PPE is mandatory:

Eye and Face Protection: Chemical splash goggles are required to protect the eyes from splashes. postapplescientific.comdartmouth.edu For operations with a higher risk of splashing, a face shield worn over safety glasses is necessary. dartmouth.eduucsf.edu

Gloves: Chemically resistant gloves are crucial. Nitrile or neoprene gloves are generally recommended for handling pyridine-based compounds as they offer good resistance. postapplescientific.comucsf.edu It is important to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removal. echemi.com

Lab Coats: A lab coat, preferably one that is flame-resistant, should be worn to protect the skin. postapplescientific.compostapplescientific.com Lab coats must be fully buttoned to provide maximum coverage. ucsf.edu

Respiratory Protection: When there is a risk of inhaling dust or fumes, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.comcoleparmer.com

Engineering Controls and Safe Handling Practices

Engineering controls are designed to remove the hazard at the source.

Ventilation: All work with halogenated nitropyridines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of fumes. postapplescientific.compostapplescientific.com

Storage: These compounds should be stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. postapplescientific.comfishersci.com Containers must be clearly labeled and kept tightly closed. postapplescientific.com

Spill Management: In the event of a spill, the area should be evacuated. For solid spills, it is important to avoid generating dust. cymitquimica.com Dry clean-up procedures, such as using a vacuum with an explosion-proof motor, are recommended. cymitquimica.com Spill kits should be readily available in the laboratory. postapplescientific.com

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. cymitquimica.compostapplescientific.com Seek immediate medical attention. cymitquimica.com

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. postapplescientific.comfishersci.com Seek medical attention if irritation develops or persists. cymitquimica.com

Inhalation: Move the individual to fresh air immediately. postapplescientific.comfishersci.com If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. fishersci.com Seek immediate medical attention. fishersci.com

Ingestion: Do not induce vomiting. fishersci.com Rinse the mouth with water and seek immediate medical attention. fishersci.com

Table 1: Hazard and Precautionary Statements for this compound

Hazard Statement CodeHazard StatementPrecautionary Statement CodePrecautionary Statement
H302Harmful if swallowed. sigmaaldrich.comP261Avoid breathing dust/fumes. cymitquimica.com
H312Harmful in contact with skin. cymitquimica.comP264Wash all exposed external body areas thoroughly after handling. cymitquimica.com
H315Causes skin irritation. sigmaaldrich.comP270Do not eat, drink or smoke when using this product. cymitquimica.com
H319Causes serious eye irritation. sigmaaldrich.comP271Use only outdoors or in a well-ventilated area. cymitquimica.com
H332Harmful if inhaled. cymitquimica.comP280Wear protective gloves, protective clothing, eye protection and face protection. cymitquimica.com
H335May cause respiratory irritation. sigmaaldrich.comP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. sigmaaldrich.com
P302+P352IF ON SKIN: Wash with plenty of soap and water. sigmaaldrich.com
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing. sigmaaldrich.com
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. sigmaaldrich.com

Regulatory Compliance and Responsible Chemical Waste Management

The management of chemical waste in academic research is governed by a stringent set of regulations designed to protect human health and the environment. alooba.com The responsible disposal of halogenated compounds like this compound is a critical component of laboratory safety and environmental stewardship.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). sbnsoftware.com Academic laboratories that generate hazardous waste must comply with these regulations, which can be complex and were often designed for industrial-scale operations. acs.org To address the unique challenges faced by academic labs, the EPA established an alternative set of regulations under Subpart K of 40 CFR Part 262. epa.gov These regulations offer more flexibility for academic institutions in managing their hazardous waste, including allowing for longer accumulation times in the laboratory and promoting the development of a comprehensive Laboratory Management Plan. epa.gov

Waste Characterization and Segregation

Proper waste management begins with accurate characterization. Halogenated organic wastes, which include any organic chemical containing fluorine, chlorine, bromine, or iodine, must be segregated from non-halogenated waste streams. uakron.edu This is because the disposal methods for halogenated compounds are often different and more specialized due to their potential to form persistent and toxic byproducts upon incineration if not handled correctly. rsc.org All waste containers must be properly labeled with the contents and associated hazards to ensure safe handling and disposal by trained professionals. sbnsoftware.comacs.org

Disposal of Halogenated Aromatic Waste

The disposal of halogenated aromatic compounds presents specific challenges due to their environmental persistence and potential for bioaccumulation. rsc.orgnih.gov Several technologies exist for the treatment of such wastes:

Incineration: High-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases like hydrogen bromide is a common disposal method for halogenated organic waste. epa.gov

Wet Air Oxidation: This process involves the aqueous phase oxidation of organic materials at high temperatures and pressures. epa.gov While effective for many organic compounds, halogenated aromatics can be resistant and may require secondary treatment. epa.gov

Dehalogenation: Chemical dehalogenation methods can be employed to remove the halogen atoms, rendering the waste less hazardous. epa.gov

Academic researchers must work closely with their institution's Environmental Health and Safety (EHS) department to ensure that all chemical waste is managed and disposed of in accordance with federal, state, and local regulations. sbnsoftware.com

Ethical Implications of Research in Medicinal and Agricultural Chemistry

The synthesis and investigation of new chemical entities like this compound, which may have applications in medicinal and agricultural chemistry, carry significant ethical responsibilities. nih.govnih.gov Researchers must consider the potential societal and environmental impacts of their work from the outset. lindushealth.comworldscientific.com

Ethical Considerations in Medicinal Chemistry

The primary goal of medicinal chemistry is the development of safe and effective drugs to treat diseases. lindushealth.com Key ethical principles that guide this research include:

Beneficence and Non-maleficence: Researchers have an obligation to maximize potential benefits while minimizing harm. solubilityofthings.com This involves a careful risk-benefit analysis of any new compound, considering not only its therapeutic potential but also its possible toxicity and side effects. nih.govctfassets.net

Justice: This principle calls for the fair distribution of the benefits and burdens of research. solubilityofthings.com There is an ethical imperative to ensure that new treatments are accessible and affordable to all who need them, not just privileged populations. nih.govlindushealth.com

Respect for Persons: This principle emphasizes the importance of individual autonomy and informed consent in clinical research involving human subjects. solubilityofthings.comctfassets.net

Ethical Considerations in Agricultural Chemistry

The development of new pesticides and other agricultural chemicals has played a crucial role in increasing food production. worldscientific.com However, this has also raised significant ethical concerns:

Environmental Impact: Agricultural chemicals can have far-reaching effects on the environment, including soil and water pollution, and harm to non-target organisms. cast-science.orgsatoriproject.eu Researchers have a responsibility to develop greener alternatives and promote sustainable agricultural practices. nih.govworldscientific.com

Public Health: The potential for chemical residues on food and exposure of farm workers to harmful substances are major ethical considerations. cast-science.orgsatoriproject.eu

Socioeconomic Effects: The introduction of new agricultural technologies can have profound impacts on rural communities and the livelihoods of farmers. researchgate.net A utilitarian ethical framework suggests that the costs and benefits to the public at large must be carefully weighed. researchgate.net

The pursuit of scientific knowledge in chemistry must be balanced with a commitment to ethical conduct. nih.gov This includes a proactive approach to safety, responsible environmental stewardship, and a thoughtful consideration of the broader societal implications of research.

Future Perspectives and Emerging Research Avenues for 4,6 Dibromo 2 Nitropyridin 3 Ol

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Principles

The synthesis of highly functionalized heterocyclic compounds like 4,6-dibromo-2-nitropyridin-3-ol is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions that are difficult under conventional heating. researchgate.netmdpi.comnih.gov For the synthesis of substituted pyridines and related heterocycles, microwave irradiation can significantly reduce reaction times from hours to minutes. researchgate.netmdpi.com This approach could be explored for the nitration and bromination steps in the synthesis of this compound, potentially leading to a more energy-efficient and rapid production process. The use of solid supports, such as silica (B1680970) gel, in conjunction with microwave assistance has also been shown to be an environmentally friendly and efficient method for the synthesis of pyridine (B92270) glycosides, a strategy that could be adapted for the modification of the pyridinol core. nih.gov

Flow Chemistry: Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. porrua.mxethernet.edu.etdurham.ac.ukuc.ptkit.edu The synthesis of heterocyclic compounds, which are central to pharmaceuticals and agrochemicals, is increasingly being adapted to flow processes. porrua.mxethernet.edu.etdurham.ac.ukuc.ptkit.edu For a multi-step synthesis of a compound like this compound, a sequential flow process could be designed. This would involve the continuous feeding of starting materials through a series of reactors, with in-line purification and analysis, to generate the final product in a more streamlined and efficient manner. durham.ac.ukuc.pt This approach would be particularly beneficial for handling potentially hazardous reagents often used in nitration and halogenation reactions. ethernet.edu.et

Table 1: Comparison of Synthetic Methodologies

FeatureConventional Batch SynthesisMicrowave-Assisted SynthesisFlow Chemistry
Reaction Time Hours to daysMinutes to hoursSeconds to minutes
Energy Efficiency LowerHigherHigher
Scalability DifficultModerateEasy
Safety Lower (for hazardous reactions)ModerateHigher
Reproducibility ModerateGoodExcellent

Integration into Advanced Drug Discovery Pipelines

The structural motifs present in this compound—a pyridine ring, a nitro group, and halogen atoms—are all recognized as important pharmacophores in medicinal chemistry.

Privileged Scaffolds in Drug Design: Pyridine and its derivatives are considered "privileged scaffolds" as they are frequently found in a vast number of bioactive molecules and approved drugs. nih.govnih.gov The pyridine ring can engage in various non-covalent interactions with biological targets, and its nitrogen atom can act as a hydrogen bond acceptor and improve water solubility. ethernet.edu.et The presence of a hydroxyl group in the pyridinol structure further enhances its ability to form hydrogen bonds, a critical interaction in many protein-ligand binding events.

Role of Nitro and Halogen Groups: The nitro group, while sometimes associated with toxicity, is a key functional group in numerous approved drugs, particularly in the fields of antibacterial and antiparasitic agents. researchgate.net It is a strong electron-withdrawing group and can participate in bioreductive activation mechanisms. researchgate.net Halogen atoms, such as bromine, can significantly influence a molecule's pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins through the formation of halogen bonds. nih.gov Molecular mechanical studies have highlighted the importance of halogen bonding in drug discovery, and the inclusion of halogen atoms can be a strategic approach to designing potent enzyme inhibitors. nih.gov The combination of these functional groups in this compound makes it a promising candidate for screening in various drug discovery programs, particularly for anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.gov

Application in Supramolecular Chemistry and Self-Assembly

The directional and specific non-covalent interactions that this compound can participate in make it an intriguing building block for supramolecular chemistry and the design of self-assembling systems.

Halogen Bonding in Crystal Engineering: Halogen bonding is a highly directional and specific non-covalent interaction between a halogen atom and a Lewis base. nih.govnih.gov Computational studies have provided deep insights into the nature of halogen bonding, revealing its significant contribution to the stability of molecular complexes. researchgate.netnih.govresearchgate.net The two bromine atoms in this compound can act as halogen bond donors, directing the self-assembly of the molecule into well-defined one-, two-, or three-dimensional architectures in the solid state. The interplay between halogen bonds, hydrogen bonds (from the hydroxyl group), and π-π stacking (of the pyridine ring) could lead to the formation of complex and functional supramolecular structures.

Development of Functional Materials: By carefully designing complementary molecules that can interact with this compound through these specific non-covalent interactions, it is possible to create novel co-crystals and materials with tailored properties. For instance, the self-assembly of nitroxide radicals has been controlled through halogen bonding, suggesting that the nitro- and bromo-substituted pyridinol could be used to organize other functional molecules. This could lead to the development of new materials with interesting optical, electronic, or magnetic properties.

Interdisciplinary Research with Biology and Nanotechnology

The unique properties of this compound open up possibilities for its use in interdisciplinary research, bridging chemistry with biology and nanotechnology.

Fluorescent Probes and Sensors: Pyridinol derivatives and other functionalized pyridine compounds have been investigated as fluorescent sensors for the detection of various analytes, including metal cations. nih.govcore.ac.ukresearchgate.net The electronic properties of the this compound core, influenced by the nitro and bromo substituents, could be modulated upon binding to a specific target. This could lead to a change in its fluorescence properties, making it a potential candidate for the development of a "turn-on" or "turn-off" fluorescent sensor for biological imaging or environmental monitoring.

Functionalization of Nanomaterials: Nanoparticles, such as those made from gold or iron oxide, are being extensively explored for biomedical applications, including drug delivery and medical imaging. nih.gov The surface of these nanoparticles can be functionalized with organic molecules to impart specific properties, such as biocompatibility and targeting capabilities. nih.gov The pyridinol moiety of this compound could serve as an anchor for attaching the molecule to the surface of nanoparticles. The bromine atoms could then be used for further chemical modifications or to influence the self-assembly of the functionalized nanoparticles. This could lead to the creation of novel nanomaterials with potential applications in targeted drug delivery or as contrast agents for medical imaging.

Q & A

Basic: What are the established synthetic routes for 4,6-Dibromo-2-nitropyridin-3-ol, and how are intermediates characterized?

Methodological Answer:
The compound is synthesized via sequential halogenation and nitration of pyridine derivatives. A typical approach involves bromination of 2-nitropyridin-3-ol using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., HBr or H₂SO₄). Key intermediates are characterized via 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity. For example, nitration steps often require monitoring by thin-layer chromatography (TLC) to track reaction progress, as described in analogous pyridine syntheses .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Due to its brominated and nitro-functionalized structure, the compound poses risks of skin irritation and toxic vapor release . Researchers must use fume hoods , wear nitrile gloves , and employ closed-system purification (e.g., recrystallization in ethanol under inert gas). Safety data for structurally similar brominated pyridines recommend storing the compound in airtight containers at 4°C to prevent decomposition .

Advanced: How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer:
Yield optimization involves temperature control (e.g., maintaining 0–5°C during bromination to avoid di-bromination side products) and stoichiometric adjustments . For nitration, using anhydrous HNO₃ in acetic anhydride improves electrophilic substitution efficiency. Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity. Parallel monitoring via GC-MS or HPLC helps identify byproducts, enabling real-time adjustments .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:
Discrepancies in NMR signals (e.g., unexpected downfield shifts) may arise from solvent effects or trace impurities . To resolve this:

  • Compare data with computational predictions (DFT-based chemical shift calculations).
  • Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validate using 2D NMR techniques (HSQC, HMBC) to confirm coupling patterns and substituent positions .

Advanced: What is the reactivity profile of this compound in heterocyclic cross-coupling reactions?

Methodological Answer:
The bromine atoms at positions 4 and 6 enable Suzuki-Miyaura or Buchwald-Hartwig couplings with aryl boronic acids or amines. However, the nitro group at position 2 may deactivate the pyridine ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C). For example, coupling with phenylboronic acid in toluene/water (3:1) under reflux yields biaryl derivatives, confirmed via X-ray crystallography .

Advanced: How is this compound utilized as a building block in multi-step syntheses of bioactive molecules?

Methodological Answer:
Its bromine and nitro groups serve as handles for sequential functionalization. In drug discovery, it is used to synthesize kinase inhibitors by replacing bromines with heteroaryl groups, followed by nitro reduction to an amine for further derivatization. A case study demonstrated its role in creating antimicrobial pyridopyrimidines via Ullmann coupling and catalytic hydrogenation .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:
Decomposition is minimized by:

  • Storing under argon atmosphere in amber glass vials to block light and moisture.
  • Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Regular HPLC stability assays (every 3 months) to detect degradation products, with re-purification via preparative TLC if needed .

Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:
The nitro group at position 2 strongly electron-withdraws , activating the pyridine ring for SNAr at positions 4 and 6. For instance, reaction with sodium methoxide in DMF at 60°C replaces bromine with methoxy groups. However, competing nitro reduction may occur under basic conditions, necessitating careful pH control (pH 7–8) .

Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and ion chromatography detect sub-1% impurities. For halogenated byproducts, ICP-MS quantifies residual bromine. DSC (differential scanning calorimetry) assesses thermal stability, identifying degradation onset temperatures (typically >150°C) .

Advanced: How can computational modeling predict the regioselectivity of derivatization reactions?

Methodological Answer:
DFT calculations (e.g., Gaussian 16) model transition states to predict preferential substitution at C4 vs. C6. Solvent effects are simulated using COSMO-RS , while MEP (molecular electrostatic potential) maps visualize electron-deficient sites. Experimental validation via kinetic isotope effects (KIE) confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.